3-chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide
Description
3-Chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide is a synthetic small-molecule compound featuring a benzamide core linked to a pyridazine ring substituted with an ethanesulfonyl group. Its molecular formula is C₁₉H₁₅ClN₃O₂S, with a molecular weight of 400.86 g/mol. The compound’s structure combines a chloro-substituted benzamide moiety, a meta-substituted phenyl group, and a pyridazine heterocycle with a sulfonylethane side chain.
Properties
IUPAC Name |
3-chloro-N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c1-2-27(25,26)18-10-9-17(22-23-18)13-5-4-8-16(12-13)21-19(24)14-6-3-7-15(20)11-14/h3-12H,2H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYWFHMERLZJSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that the molecular interactions of similar compounds in docking studies reveal their suitability for further development.
Comparison with Similar Compounds
Key Observations:
Functional Group Impact : The target compound’s benzamide group contrasts with the sulfonamide group in G620-0281 and the 3-fluoro analog. Benzamides generally exhibit lower polarity than sulfonamides, which may influence membrane permeability and metabolic stability .
Pyrrolidin-1-yl (G620-0281) and 4-methylpiperidin-1-yl (3-fluoro analog) are bulkier, basic substituents that may improve solubility or modulate target selectivity .
Halogen Variation : The 3-chloro substituent (target) vs. 3-fluoro (analog) alters electronic and steric properties. Chlorine’s larger atomic size and polarizability could enhance hydrophobic interactions, while fluorine’s electronegativity may optimize hydrogen bonding.
Hypothetical Pharmacological Implications
- Target Compound : The ethanesulfonyl-pyridazine motif may favor interactions with ATP-binding pockets (e.g., kinases) or sulfotransferases, given sulfonyl groups’ role in mimicking phosphate moieties.
- G620-0281 : The pyrrolidine substituent could enhance solubility but may reduce blood-brain barrier penetration due to increased polarity.
- 3-Fluoro Analog : Fluorine’s electronegativity might improve metabolic stability compared to chlorine, though this depends on the specific enzymatic environment .
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s synthesis likely requires multi-step functionalization of the pyridazine ring, whereas sulfonamide analogs (e.g., G620-0281) may be more straightforward to derivatize due to established sulfonylation protocols.
- Biological Data Gaps: No direct activity data for the target compound or its analogs are available in the provided evidence. Further studies are needed to correlate structural features with efficacy in specific assays (e.g., enzyme inhibition, cytotoxicity).
- Diversity of Sources : The analysis relies on a single screening report (). Cross-referencing with additional databases (e.g., PubChem, ChEMBL) would strengthen conclusions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
